molecular formula C13H17NO3S B1385970 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1018261-39-6

1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1385970
CAS No.: 1018261-39-6
M. Wt: 267.35 g/mol
InChI Key: RUEGYRWQIIUKTN-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of piperidin-4-one with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidin-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidin-4-one moiety can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Dimethylphenyl)sulfonyl]piperidine: Similar structure but lacks the ketone group.

    1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-ol: Similar structure but contains a hydroxyl group instead of a ketone.

    1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-amine: Similar structure but contains an amine group instead of a ketone.

Uniqueness

1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one is unique due to the presence of both the sulfonyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-4-13(11(2)9-10)18(16,17)14-7-5-12(15)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEGYRWQIIUKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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